molecular formula C15H14BrFN2O B1384619 5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol CAS No. 885266-59-1

5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol

Cat. No.: B1384619
CAS No.: 885266-59-1
M. Wt: 337.19 g/mol
InChI Key: YBTPGAKOWHNJQJ-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol involves its interaction with specific molecular targets. The compound’s hydrazono group can form hydrogen bonds and interact with various enzymes and proteins, affecting their activity. The electron-withdrawing groups (bromine and fluorine) help stabilize the compound and enhance its reactivity .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol include:

Compared to these compounds, this compound is unique due to its hydrazono group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

5-bromo-2-[(E)-C-ethyl-N-(4-fluoroanilino)carbonimidoyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrFN2O/c1-2-14(13-8-3-10(16)9-15(13)20)19-18-12-6-4-11(17)5-7-12/h3-9,18,20H,2H2,1H3/b19-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTPGAKOWHNJQJ-XMHGGMMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC1=CC=C(C=C1)F)C2=C(C=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\NC1=CC=C(C=C1)F)/C2=C(C=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol
Reactant of Route 2
5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol
Reactant of Route 3
5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.